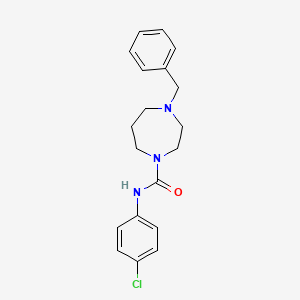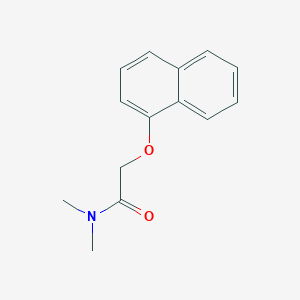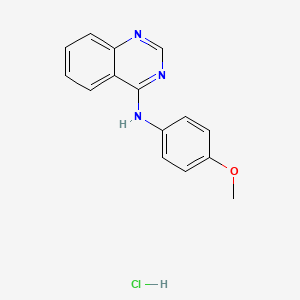
4-benzyl-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-benzyl-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide is a chemical compound that belongs to the class of diazepanes. It has been studied extensively for its potential use in scientific research applications.
Wirkmechanismus
The exact mechanism of action of 4-benzyl-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide is not fully understood. However, it is believed to act on the GABA-A receptor, which is responsible for inhibiting neurotransmission in the brain. By enhancing the activity of the GABA-A receptor, 4-benzyl-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide is able to produce its anxiolytic and sedative effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-benzyl-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide include reduced anxiety, sedation, and muscle relaxation. It has also been found to have anticonvulsant properties, making it useful in the treatment of epilepsy. However, it can also cause side effects such as drowsiness, dizziness, and impaired coordination.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-benzyl-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide in lab experiments is its ability to produce anxiolytic and sedative effects. This makes it useful in studying anxiety disorders and sleep disorders. Additionally, its anticonvulsant properties make it useful in the study of epilepsy. However, its side effects such as drowsiness and impaired coordination can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-benzyl-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide. One area of research could focus on its potential use in the treatment of anxiety disorders and sleep disorders. Additionally, further studies could investigate its mechanism of action and potential interactions with other drugs. Finally, research could be conducted to develop new compounds with similar anxiolytic and sedative effects but with fewer side effects.
In conclusion, 4-benzyl-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide is a chemical compound that has been extensively studied for its potential use in scientific research applications. Its anxiolytic, sedative, and anticonvulsant properties make it useful in the study of anxiety disorders, sleep disorders, and epilepsy. However, its side effects such as drowsiness and impaired coordination can limit its use in certain experiments. There are several future directions for the study of this compound, including its potential use in the treatment of anxiety disorders and the development of new compounds with similar effects and fewer side effects.
Synthesemethoden
The synthesis of 4-benzyl-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide involves the reaction of 4-chloroaniline with benzyl bromide in the presence of sodium hydride. The resulting compound is then reacted with 1,4-dichlorobutane to form the diazepane ring. Finally, the carboxamide group is introduced using acetic anhydride and triethylamine.
Wissenschaftliche Forschungsanwendungen
4-benzyl-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide has been studied for its potential use in scientific research applications. It has been found to have anxiolytic and sedative effects, making it useful in the study of anxiety disorders and sleep disorders. Additionally, it has been studied for its potential use in the treatment of epilepsy and as an anticonvulsant.
Eigenschaften
IUPAC Name |
4-benzyl-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c20-17-7-9-18(10-8-17)21-19(24)23-12-4-11-22(13-14-23)15-16-5-2-1-3-6-16/h1-3,5-10H,4,11-15H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUDCKRXGABLPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)NC2=CC=C(C=C2)Cl)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-cyclopentyl-2-(5-methyl-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7481076.png)
![2-[[4-(4-phenylbenzoyl)piperazin-1-yl]methyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7481095.png)
![2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-prop-2-ynylacetamide](/img/structure/B7481097.png)
![[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]-(3-pyrrol-1-ylphenyl)methanone](/img/structure/B7481099.png)
![N-[(1S)-1-(4-imidazol-1-ylphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B7481100.png)
![N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide](/img/structure/B7481110.png)

